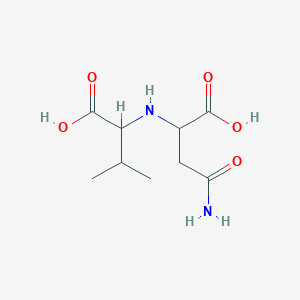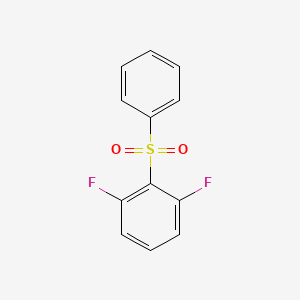
2-(Benzenesulfonyl)-1,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-1,3-difluorobenzene is an organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a 1,3-difluorobenzene ring. It is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1,3-difluorobenzene typically involves the sulfonylation of 1,3-difluorobenzene with benzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-1,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the sulfonyl group.
Oxidation and Reduction: It can undergo oxidation to form sulfone derivatives or reduction to form sulfoxides.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. Reaction conditions vary depending on the specific reaction but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted benzenesulfonyl derivatives, sulfoxides, and sulfones. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Benzenesulfonyl)-1,3-difluorobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-1,3-difluorobenzene involves its ability to participate in various chemical reactions due to the presence of the electron-withdrawing sulfonyl group. This group enhances the reactivity of the compound towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: A simpler sulfonyl derivative with similar reactivity but lacking the fluorine substituents.
1,3-Difluorobenzene: A related compound without the sulfonyl group, used in different types of reactions.
Benzenesulfonyl Chloride: A precursor in the synthesis of 2-(Benzenesulfonyl)-1,3-difluorobenzene.
Uniqueness
This compound is unique due to the presence of both the sulfonyl and fluorine groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific research applications .
Properties
CAS No. |
874640-64-9 |
|---|---|
Molecular Formula |
C12H8F2O2S |
Molecular Weight |
254.25 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C12H8F2O2S/c13-10-7-4-8-11(14)12(10)17(15,16)9-5-2-1-3-6-9/h1-8H |
InChI Key |
TZAWREBDANDOAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


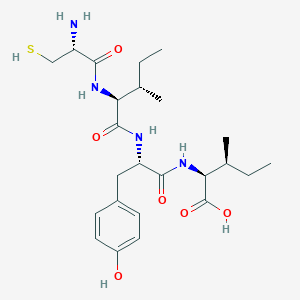
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)

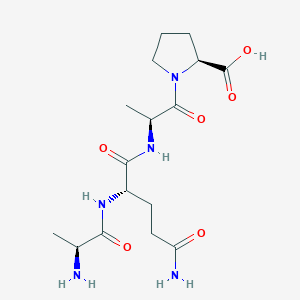
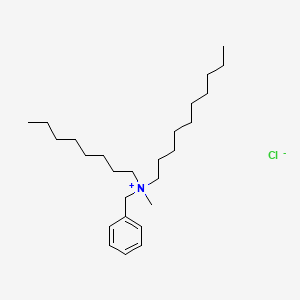
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)

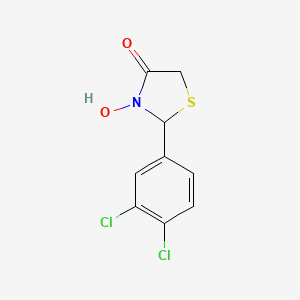
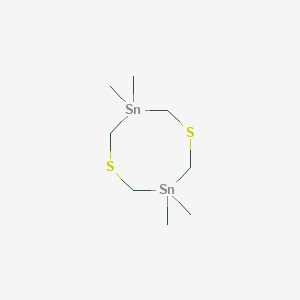
![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)


![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
